1-Acetylpiperidine-4-carboximidamide hydrochloride
Overview
Description
1-Acetylpiperidine-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1461713-75-6 . It has a molecular weight of 205.69 and its IUPAC name is 1-(4-(diaminomethylene)piperidin-1-yl)ethan-1-one hydrochloride . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3O.ClH/c1-6(12)11-4-2-7(3-5-11)8(9)10;/h2-5,9-10H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 205.69 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis Methods : Compounds with structural similarities to "1-Acetylpiperidine-4-carboximidamide hydrochloride" are synthesized using various methods. For instance, an improved Pinner basic catalysis method through addition and amination reaction is used for synthesizing new amidine compounds, demonstrating the intricate processes involved in creating such chemicals (Cheng-fei Yuan, 2008).
Crystal and Molecular Structure : The detailed crystal structure of related compounds, such as N-acetylpiperidine-2-carboxylic acid, has been determined by single-crystal X-ray diffraction methods, indicating the importance of structural analysis in understanding the properties and potential applications of these compounds (I. Rae, C. Raston, Allan H. White, 1980).
Potential Applications
Anticoccidial Agents : Some compounds, including acetylpiperidine derivatives, have been explored for their anticoccidial activity, suggesting potential applications in veterinary medicine and agriculture (W. H. Ott, S. Kuna, C. C. Porter, A. C. Cuckler, D. E. Fogg, 1956).
Drug Intermediates and Synthesis : Research into compounds like nipecotic acid hydrochloride, which is used as a drug intermediate and in the synthesis of gamma-aminobutyric acid (GABA) uptake inhibitors, highlights the role of these compounds in pharmaceutical development (R. S. Narasegowda, H. Yathirajan, M. Bolte, 2005).
Antimicrobial Activities : The synthesis and evaluation of derivatives for antimicrobial activities indicate the potential of these compounds in developing new therapeutic agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-acetylpiperidine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-6(12)11-4-2-7(3-5-11)8(9)10;/h7H,2-5H2,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWFZHUHKXQWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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